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DNP-PEG4-CH2 acid

Cat. No.: B8114744
M. Wt: 417.37 g/mol
InChI Key: ZMGIPFJYEDLBDO-UHFFFAOYSA-N
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Description

Significance of Dinitrophenyl (DNP) and Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation Reagents

The significance of DNP and PEG moieties in bioconjugation reagents stems from their distinct and complementary properties.

Dinitrophenyl (DNP) : The DNP group is a well-established hapten, a small molecule that can elicit an immune response when conjugated to a larger carrier molecule like a protein. synabs.bebiosyn.com This property makes DNP valuable as a tag for detection and purification purposes in various biological assays, particularly those utilizing anti-DNP antibodies. synabs.bebiosyn.com DNP has been used as an alternative to biotin (B1667282) in assays where biotin-free systems are preferred. synabs.be It can also be used to visualize and localize oxidative damage in tissues through immunodetection of DNP adduction. synabs.be

Polyethylene Glycol (PEG) : PEG is a synthetic polymer known for its biocompatibility, water solubility, low toxicity, and low immunogenicity. creative-biolabs.combroadpharm.comeuropeanpharmaceuticalreview.comnih.govwikipedia.org PEG chains are flexible and can adopt a large hydrodynamic volume in solution. europeanpharmaceuticalreview.comwikipedia.org These characteristics make PEG linkers highly valuable in bioconjugation for several reasons:

Improved Solubility: PEG linkers can increase the solubility of hydrophobic molecules in aqueous solutions. creative-biolabs.comaxispharm.comadcreview.com

Enhanced Stability: PEGylation (the attachment of PEG) can protect conjugated molecules from degradation, enzymatic attack, and clearance by the immune system, thereby increasing their stability and prolonging their circulation time in biological systems. creative-biolabs.comeuropeanpharmaceuticalreview.comnih.govwikipedia.orgaxispharm.com

Reduced Immunogenicity: PEGylation can reduce the immune response to conjugated molecules. creative-biolabs.combroadpharm.comnih.govwikipedia.orgaxispharm.com

Increased Bioavailability: Improved solubility and reduced clearance can lead to increased bioavailability. creative-biolabs.comaxispharm.com

Controllable Spacing: PEG linkers provide flexible spacing between conjugated molecules, which can be important for maintaining the biological activity of the molecules.

The combination of a DNP tag for detection/affinity and a PEG linker for improved solubility, stability, and reduced immunogenicity makes DNP-PEG conjugates useful in developing various chemical biology tools.

Overview of DNP-PEG4-CH2 Acid as a Bifunctional Molecular Scaffold

This compound is characterized as a bifunctional molecular scaffold due to the presence of two distinct reactive ends: the DNP group and the carboxylic acid group, connected by a PEG4 linker. broadpharm.com The PEG4 chain consists of four ethylene (B1197577) glycol repeating units, providing flexibility and water solubility to the molecule. broadpharm.com

The DNP moiety serves as a functional handle, often utilized for its recognition by anti-DNP antibodies in various detection or affinity-based applications. synabs.bebiosyn.com The terminal carboxylic acid group provides a reactive site for covalent coupling to molecules containing primary amines, typically through the formation of stable amide bonds in the presence of coupling reagents like EDC and HATU. broadpharm.com This bifunctional nature allows this compound to act as a bridge, enabling the conjugation of a DNP tag to a variety of biomolecules or other chemical entities.

Evolution of DNP-Containing Linkers in Research Applications

The use of DNP-containing linkers in research applications has evolved, building upon the utility of the DNP group as a detectable tag. Initially, DNP was recognized for its ability to act as a hapten and elicit an immune response, leading to the development and use of anti-DNP antibodies in immunoassays. synabs.bebiosyn.com DNP-labeled molecules could be detected or captured using these antibodies.

The incorporation of linkers, such as PEG chains, with the DNP moiety represented a significant step in expanding the applications of DNP tagging. The addition of PEG addresses limitations associated with using DNP alone, particularly in aqueous environments and biological systems. PEG linkers improve the solubility and biocompatibility of DNP conjugates and can reduce non-specific interactions.

The evolution has moved towards designing DNP-containing linkers with varying lengths and terminal functional groups to enable conjugation to a wider range of molecules and for specific applications. For instance, while DNP-PEG-acid linkers allow conjugation to amines, other functionalized DNP-PEG derivatives (e.g., with NHS esters, maleimides, or alkynes) have been developed to react with different functional groups on target molecules. axispharm.com

In research, DNP-labeled oligonucleotides with triethylene glycol (TEG) spacers (similar in function to PEG) have been used in analytical tests based on anti-DNP antibodies, such as in situ hybridization, Northern, and Southern blotting. biosyn.com The DNP tag allows for detection with labeled anti-DNP antibodies. biosyn.com The ability to incorporate DNP with a flexible linker at different positions on an oligonucleotide (e.g., anywhere in the sequence or at either terminus) highlights the versatility gained through the use of linkers. biosyn.com

More broadly, the development of diverse functionalized PEG linkers, including those incorporating various reactive groups, has been a key trend in bioconjugation chemistry. broadpharm.combohrium.com This evolution allows for more controlled and specific attachment of molecules, contributing to advancements in areas like antibody-drug conjugates (ADCs), nanoparticle formulations, and protein modification. creative-biolabs.comadcreview.combohrium.com this compound represents one specific example within this broader class of functionalized PEG linkers, tailored for applications requiring a DNP tag and a carboxylic acid coupling handle with a defined PEG length.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N3O10 B8114744 DNP-PEG4-CH2 acid

Properties

IUPAC Name

2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O10/c20-16(21)12-29-10-9-28-8-7-27-6-5-26-4-3-17-14-2-1-13(18(22)23)11-15(14)19(24)25/h1-2,11,17H,3-10,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGIPFJYEDLBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Functionalization Approaches for Dnp Peg4 Ch2 Acid and Its Derivatives

Strategies for the Preparation of DNP-PEG4-CH2 Acid

The synthesis of this compound typically involves the covalent attachment of a DNP moiety to a PEG linker that is terminated with a carboxylic acid group. A common and direct approach is the reaction of an amino-functionalized PEG carboxylic acid (H2N-PEG4-CH2COOH) with 2,4-dinitrofluorobenzene (DNFB). This reaction proceeds via a nucleophilic aromatic substitution, where the primary amine of the PEG linker displaces the fluorine atom on the dinitrophenyl ring. The reaction is generally carried out in an organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrofluoric acid byproduct.

Alternatively, the synthesis can be approached by reacting a DNP-amine derivative with a PEG linker that has been pre-activated at one terminus and carries a protected carboxylic acid at the other. After the DNP group is attached, the protecting group on the carboxylic acid is removed to yield the final this compound. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product. Purification is typically achieved through chromatographic techniques to isolate the target compound from unreacted starting materials and side products.

Functional Group Interconversions at the Carboxylic Acid Terminus

The terminal carboxylic acid of this compound is a key functional group that enables its conjugation to a wide range of molecules, particularly those bearing primary amine groups. To facilitate this, the carboxylic acid is often converted into more reactive intermediates.

Derivatization to Activated Esters: DNP-PEG4-NHS Ester Synthesis and Reactivity

A widely employed strategy to enhance the reactivity of the carboxylic acid is its conversion to an N-hydroxysuccinimide (NHS) ester. The synthesis of DNP-PEG4-NHS ester is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). broadpharm.com This reaction forms a stable and amine-reactive NHS ester.

The resulting DNP-PEG4-NHS ester readily reacts with primary amines under mild conditions, typically in aqueous buffers at a pH range of 7 to 9, to form a stable amide bond. axispharm.combroadpharm.com This reactivity makes it an invaluable tool for labeling proteins, antibodies, and other biomolecules with the DNP hapten. broadpharm.comnih.gov The hydrophilic PEG4 spacer enhances the water solubility of the resulting conjugate, which can be particularly beneficial when working with hydrophobic DNP groups. nih.govaatbio.com

Interactive Table: Properties of this compound and its NHS Ester Derivative

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC17H25N3O10431.39879571-23-0
DNP-PEG4-NHS esterC21H28N4O12528.47858126-78-0

Incorporation of Bioorthogonal Functionalities: DNP-PEG4-DBCO and DNP-PEG4-Propargyl Architectures

Bioorthogonal chemistries, which involve reactions that can proceed in biological systems without interfering with native biochemical processes, have become indispensable in chemical biology. The carboxylic acid terminus of this compound can be functionalized with bioorthogonal handles, such as dibenzocyclooctyne (DBCO) and propargyl groups, to enable copper-free and copper-catalyzed click chemistry reactions, respectively.

The synthesis of DNP-PEG4-DBCO can be achieved by coupling this compound with an amine-functionalized DBCO derivative using standard peptide coupling reagents like EDC and NHS. biochempeg.commedchemexpress.com The resulting DNP-PEG4-DBCO contains a strained alkyne that can readily undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules without the need for a cytotoxic copper catalyst. nih.govmedchemexpress.com This makes it a powerful tool for in vivo and in vitro labeling applications.

Similarly, DNP-PEG4-Propargyl can be prepared by amidating this compound with propargylamine. This introduces a terminal alkyne that can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While this method requires a copper catalyst, it is a highly efficient and widely used click chemistry reaction for bioconjugation.

Research on PEG Linker Length Variation and Its Influence on Conjugate Architecture (e.g., DNP-PEG2-acid, DNP-PEG6-acid, DNP-PEG12-acid)

The length of the PEG linker in DNP-PEG-acid derivatives can significantly impact the properties and functionality of the resulting bioconjugates. Commercially available variants include those with shorter (PEG2), and longer (PEG6, PEG12) PEG chains. broadpharm.com

Research has shown that the length of the PEG spacer can influence several aspects of a conjugate's architecture and behavior:

Steric Hindrance and Accessibility: A longer PEG linker can increase the distance between the DNP hapten and the conjugated biomolecule. This can be advantageous in immunoassays, as it may improve the accessibility of the DNP group to its corresponding antibody, leading to enhanced detection sensitivity. precisepeg.com Conversely, a shorter linker might be preferred in applications where a more compact conjugate is desired.

Solubility and Aggregation: The hydrophilic nature of the PEG chain generally improves the aqueous solubility of the conjugate. nih.gov Increasing the PEG length can further enhance this effect, which is particularly useful for preventing the aggregation of conjugates, especially when dealing with hydrophobic biomolecules.

Pharmacokinetics: In the context of drug delivery and in vivo applications, the length of the PEG linker can influence the pharmacokinetic profile of the conjugate. Longer PEG chains are known to increase the hydrodynamic radius of molecules, which can lead to reduced renal clearance and a longer circulation half-life.

While the general effects of PEGylation are well-documented, specific studies directly comparing the architectural influence of DNP-PEG2-acid, DNP-PEG6-acid, and DNP-PEG12-acid on the conformational properties and binding affinities of their respective conjugates are an area of ongoing research interest. Such studies are crucial for the rational design of DNP-PEG conjugates with optimized performance for specific applications.

Interactive Table: Commercially Available DNP-PEGn-Acid Derivatives

Compound NameNumber of PEG Units (n)
DNP-PEG2-acid2
DNP-PEG6-acid6
DNP-PEG12-acid12

Molecular Design Principles and Linker Efficacy in Conjugate Systems

Role of the Polyethylene (B3416737) Glycol Spacer in Modulating Aqueous Solubility and Bioconjugation Efficiency

The polyethylene glycol (PEG) chain within DNP-PEG4-CH2 acid serves as a crucial hydrophilic spacer. The inclusion of a PEG linker significantly enhances the water solubility of the compound and its resulting conjugates nih.govnih.govbroadpharm.combiochempeg.com. This increased solubility is particularly important in biological applications, where reactions and interactions often occur in aqueous environments.

Beyond solubility enhancement, the PEG spacer contributes to improved bioconjugation efficiency. Its flexible and hydrophilic nature helps to reduce non-specific binding and aggregation, which can be common issues when conjugating molecules, especially proteins or peptides broadpharm.com. The PEG chain also provides a flexible link that minimizes steric hindrance between the conjugated entities and their targets, potentially improving binding affinity and biological activity. Studies on radiolabeled Neurotensin analogues, for instance, have shown that those incorporating a short hydrophilic tetraethylene glycol (PEG4) spacer exhibited promising in vitro properties.

Bifunctional Reactivity Profiles: Mechanisms of Amide Bond Formation with Primary Amines

This compound possesses bifunctional reactivity due to the presence of both the DNP group and the carboxylic acid moiety. The carboxylic acid functional group is particularly important for forming stable covalent linkages, notably amide bonds, with primary amines on target molecules nih.govbiochempeg.com.

The formation of an amide bond between a carboxylic acid and a primary amine typically requires the use of coupling reagents to activate the carboxylic acid group. Common coupling reagents employed for this reaction with this compound include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) nih.gov, or EDC and DCC (N,N'-Dicyclohexylcarbodiimide) biochempeg.com. These reagents facilitate the reaction by activating the carboxyl group, making it susceptible to nucleophilic attack by the primary amine. The general mechanism involves the formation of an activated intermediate (such as an O-acylisourea or an active ester), followed by the reaction with the amine to yield the stable amide bond.

Design Considerations for this compound in Multivalent Conjugate Systems

The design of this compound makes it suitable for integration into multivalent conjugate systems. Multivalency, the simultaneous interaction of multiple ligands on one entity with multiple receptors on another, can enhance binding avidity and introduce novel functional properties.

In the context of multivalent conjugates, this compound can serve as a linker to attach the DNP epitope to a carrier molecule or scaffold that presents multiple copies of the DNP group or a combination of DNP and other functionalities. The DNP group itself is a well-established hapten that can be recognized by anti-DNP antibodies, making DNP-containing conjugates useful in various immunological applications and as probes nih.govbiochempeg.com.

Applications in Bioconjugation and Advanced Probe Development

DNP-PEG4-CH2 Acid in Protein and Peptide Bioconjugation

The ability to covalently modify proteins and peptides with specific chemical moieties is fundamental to many areas of biological research. This compound serves as a versatile reagent in this context, facilitating the introduction of the DNP hapten onto these biomolecules.

Covalent Labeling of Biomolecules for Research Applications

The terminal carboxylic acid of this compound can be activated, typically to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins and peptides. This reaction forms a stable amide bond, covalently attaching the DNP-PEG4 moiety to the biomolecule.

The inclusion of the PEG4 spacer is crucial. It is a flexible, hydrophilic chain that increases the solubility of the resulting conjugate and acts as a spacer to minimize potential steric hindrance between the DNP group and the biomolecule. This ensures that the biological activity of the protein or peptide is often retained post-modification and that the DNP group is accessible for subsequent detection or interaction.

PropertyDescription
Functional Group Carboxylic Acid (-COOH)
Reactive Towards Primary Amines (e.g., Lysine, N-terminus)
Linkage Formed Amide Bond
Spacer Tetraethylene Glycol (PEG4)
Hapten 2,4-Dinitrophenyl (DNP)

Strategies for Enhancing Immunogenicity through DNP-Peptide/Protein Conjugation

The DNP group is a well-established hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. By conjugating this compound to peptides or proteins, researchers can significantly enhance their immunogenicity. This strategy is employed to generate antibodies against specific peptides or to study the fundamentals of the immune response. The PEG4 linker helps to present the DNP hapten effectively to the immune system.

Key Findings in DNP-Carrier Conjugate Immunogenicity:

Carrier MoleculeDNP Conjugation EffectObserved Outcome
Keyhole Limpet Hemocyanin (KLH)Increased antibody titer against DNPGeneration of high-affinity anti-DNP antibodies
Bovine Serum Albumin (BSA)Enhanced T-cell dependent immune responseUseful model for studying hapten-carrier systems
Synthetic PeptidesConversion of non-immunogenic peptides to immunogensProduction of antibodies specific to the peptide

Utilization in Peptide Modifications and Targeted Delivery Research

The modification of peptides with this compound can also be a strategy in targeted delivery research. The DNP group can serve as a recognition tag for specific anti-DNP antibodies. This interaction can be exploited to direct DNP-conjugated peptides or drugs to cells or tissues that have been pre-targeted with an anti-DNP antibody-based system. The PEG4 spacer in this context helps to maintain the solubility and bioavailability of the peptide conjugate.

This compound in Oligonucleotide and Nucleic Acid Labeling

Beyond proteins and peptides, this compound is also utilized for the labeling of oligonucleotides and nucleic acids. The carboxylic acid can be coupled to a modified oligonucleotide that contains a primary amine. This is often achieved by incorporating a special phosphoramidite (B1245037) containing an amino-linker during solid-phase oligonucleotide synthesis. The resulting DNP-labeled oligonucleotide can be used as a probe in various molecular biology techniques.

Development of Chemical Probes for Biological Systems

The unique properties of the DNP moiety make this compound a valuable component in the design of chemical probes for studying biological systems.

Design of DNP-Tagged Probes for Molecular Recognition and Detection

DNP-tagged probes are frequently used in applications where sensitive detection is required. The high affinity of anti-DNP antibodies for the DNP group allows for robust and specific detection of the DNP-labeled probe. These probes can be designed to bind to specific cellular targets. Once bound, the DNP tag can be detected using a primary anti-DNP antibody, which can then be visualized using a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric or chemiluminescent detection. This signal amplification strategy enhances the sensitivity of the assay.

Application as a Förster Resonance Energy Transfer (FRET) Quencher in Spectroscopic Studies

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). This phenomenon is exquisitely sensitive to the distance between the donor and acceptor and is widely employed in spectroscopic studies to probe molecular interactions, enzymatic activity, and conformational changes in biomolecules. The 2,4-dinitrophenyl (DNP) moiety of this compound is a well-established and efficient quencher for a variety of fluorophores, making this compound a valuable component in the design of FRET-based probes. proteogenix.sciencenih.gov

The quenching ability of the DNP group arises from the significant overlap between its absorption spectrum and the emission spectra of common fluorescent donors. nih.gov When a fluorescent donor molecule is in close proximity to the DNP group, the energy from the excited donor is transferred to the DNP quencher, resulting in a decrease or "quenching" of the donor's fluorescence emission. This quenching effect is reversed when the distance between the donor and the DNP quencher increases, leading to a restoration of fluorescence. This "on/off" switching of the fluorescent signal forms the basis of many FRET-based assays.

DNP is often paired with fluorophores such as coumarin (B35378) derivatives and the intrinsic amino acid fluorophore, tryptophan. For instance, the pairing of 7-amino-4-carbamoylmethylcoumarin (ACC) as a fluorophore with a DNP-lysine quencher has been shown to be a highly sensitive system for investigating protease activity. nih.gov The Förster distance (R₀), which is the distance at which FRET efficiency is 50%, for the ACC/DNP pair has been determined to be 34.7 Å, indicating efficient quenching at close distances. nih.gov Similarly, DNP is an effective quencher for tryptophan fluorescence, a property that can be utilized to study peptide and protein dynamics. nih.gov

The incorporation of the PEG4 linker in this compound offers several advantages in the context of FRET probe development. The hydrophilic nature of the PEG spacer enhances the water solubility of the resulting bioconjugate, which is crucial for applications in aqueous biological environments. broadpharm.com Furthermore, the flexible PEG linker provides a defined separation between the DNP quencher and the biomolecule to which it is conjugated, allowing for controlled positioning of the quencher relative to a fluorescent donor. The terminal carboxylic acid group of this compound enables its covalent attachment to primary amine groups on biomolecules, such as the lysine residues of proteins or amine-modified oligonucleotides, through the formation of a stable amide bond. broadpharm.comthermofisher.com This allows for the site-specific incorporation of the DNP quencher into a biological system of interest.

Table 1: Spectroscopic Properties of Common FRET Pairs Involving DNP as a Quencher

Donor FluorophoreQuencherExcitation Wavelength (nm)Emission Wavelength (nm)Förster Distance (R₀) in Å
TryptophanDNP~280~350Not specified
7-amino-4-carbamoylmethylcoumarin (ACC)DNP-lysineNot specified~45034.7
7-methoxy-coumarin-4-yl acetic acid (MCA)DNP-lysine~325~39036.5

This table presents data on FRET pairs where DNP acts as the quencher. The specific performance of this compound as a quencher would be dependent on the specific donor fluorophore and the geometry of the resulting conjugate.

Integration into Proteolysis Targeting Chimeras (PROTACs) as a Linker Component in Synthetic Strategies

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation. nih.gov A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.com This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component of a PROTAC is not merely a passive spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule. precisepeg.comnih.gov

This compound is designed to function as a PEG-based linker in the synthesis of PROTACs. medchemexpress.com The polyethylene (B3416737) glycol (PEG) chain is one of the most commonly employed motifs in PROTAC linker design. nih.gov The inclusion of a PEG linker, such as the tetraethylene glycol unit in this compound, offers several key advantages:

Modulation of Physicochemical Properties: The length and composition of the PEG linker can be systematically varied to fine-tune important physicochemical properties of the PROTAC, such as its topological polar surface area (TPSA) and lipophilicity. These properties, in turn, influence the molecule's cell permeability and pharmacokinetic profile. nih.gov

Optimization of Ternary Complex Formation: The flexibility and length of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The optimal linker length is specific to each target and E3 ligase pair and often requires empirical optimization. broadpharm.com

The terminal carboxylic acid of this compound provides a convenient handle for its conjugation to either the target protein ligand or the E3 ligase ligand, typically through the formation of an amide bond with an available amine group on one of the ligands. broadpharm.com While the DNP group in this specific context is primarily a structural component of the linker, its potential for recognition by anti-DNP antibodies could be explored for analytical or diagnostic purposes in preclinical studies.

Research has demonstrated the importance of the linker in PROTAC performance. For example, studies on HaloTag-degrading PROTACs revealed that linkers with fewer than three PEG units resulted in minimal degradation, whereas longer PEG linkers led to efficient degradation. nih.gov This highlights the critical role of linker length in achieving optimal PROTAC activity. The modular nature of PROTAC synthesis, facilitated by bifunctional linkers like this compound, allows for the rapid generation of libraries of PROTACs with varying linker lengths and compositions to screen for optimal degradation activity. nih.gov

Table 2: Properties and Role of PEG Linkers in PROTACs

PropertyDescription
Composition Repetitive ethylene (B1197577) glycol units (-CH₂CH₂O-).
Key Advantages Increased hydrophilicity, improved aqueous solubility, enhanced cell permeability, and biocompatibility. precisepeg.comjenkemusa.com
Role in PROTACs Connects the target protein ligand to the E3 ligase ligand, influences the formation and stability of the ternary complex, and modulates physicochemical and pharmacokinetic properties. nih.govnih.gov
Synthetic Utility The terminal functional groups (e.g., carboxylic acid in this compound) allow for straightforward conjugation to ligands. broadpharm.com

Immunological Research Paradigms Utilizing Dnp Peg4 Ch2 Acid Conjugates

DNP as a Hapten in Fundamental Immunological Studies

The dinitrophenyl (DNP) group is widely recognized as a classic hapten in immunological research ontosight.aisynabs.be. Its conjugation to carrier proteins or other molecules allows for the study of immune responses directed specifically against the DNP structure. Anti-DNP antibodies, which specifically bind to the DNP hapten, are essential reagents in these investigations ontosight.ai. DNP-PEG4-CH2 acid conjugates leverage the well-characterized immunogenicity of the DNP hapten, while the PEG4 linker and carboxylic acid provide functional handles for diverse experimental designs.

Investigation of Antigen-Antibody Interactions and Binding Affinity

DNP conjugates have been extensively used to investigate the intricacies of antigen-antibody interactions and determine binding affinity. Studies employing DNP-conjugated molecules, including those with linker structures, examine the strength and specificity of the binding between the hapten and anti-DNP antibodies emory.edumit.edunih.govnih.govresearchgate.netnih.govaai.org. Techniques such as fluorescence quenching, equilibrium dialysis, and ELISA are commonly employed to quantify these interactions mit.edunih.govnih.govnih.gov. Research has shown that antibody binding to surface-adsorbed antigens, such as DNP presented on a surface, can exhibit cooperative effects depending on the epitope density nih.gov. For instance, studies with monoclonal mouse IgG antibodies with different affinities for DNP demonstrated both positive and negative cooperativity in binding to surface-bound DNP, influenced by epitope density nih.gov. The affinity of anti-DNP antibodies for dinitrobenzenes has been measured by fluorescence quenching and equilibrium dialysis, revealing heterogeneity within antibody populations mit.edunih.gov.

Exploration of Anti-DNP Antibody Populations and Their Binding Dynamics

Studies utilizing DNP conjugates contribute to understanding the diversity and dynamics of anti-DNP antibody populations. These investigations explore the heterogeneity of antibody affinities within a population and how these affinities mature over the course of an immune response mit.eduresearchgate.netaai.org. The binding characteristics of different antibody isotypes, such as IgM and IgG, to DNP conjugates have been analyzed aai.orgnih.gov. For example, research tracking the immune response to a DNP-conjugated hapten showed that the average binding affinity of both IgM and IgG plaque-forming cell antibodies increased over time, a process attributed to the selective retention of higher-affinity antibody-producing cells aai.org. Comparisons of anti-hapten antibody populations in human serum using techniques like ELISA and flow cytometry have revealed differing distributions and relative quantities of IgG and IgM isotypes for various haptens, including DNP nih.gov.

Application in Immunoassay Development and Control (e.g., ELISA, Radioimmunoassays)

DNP-conjugated molecules, including those potentially incorporating PEG linkers for optimal presentation, play a significant role in the development and control of immunoassays such as ELISA and Radioimmunoassays (RIA) synabs.benih.govontosight.ainih.govlabtestsguide.comimmunostudies.comresearchgate.netresearchgate.net. DNP's absence in endogenous tissues makes it a suitable control in immunoassays synabs.be. DNP-conjugated antigens can be immobilized on solid phases, such as microplates in ELISA, to capture and quantify anti-DNP antibodies in a sample nih.govnih.govnih.gov. The binding of antibodies to DNP-coated surfaces can be detected using enzyme-linked or radiolabeled secondary antibodies nih.govlabtestsguide.comresearchgate.netresearchgate.net. Studies have optimized parameters for coating surfaces with DNP-amino acids for antibody binding assays, demonstrating the recognition of surface-bound DNP by anti-DNP antibodies nih.gov. Both ELISA and RIA are immunoassay techniques that utilize antigen-antibody interactions for detection and quantification, with ELISA employing enzyme conjugates and RIA using radioactive isotopes nih.govlabtestsguide.comimmunostudies.comresearchgate.netresearchgate.net.

Role in Modulating Immune Responses through Controlled Hapten Presentation

The presentation of haptens like DNP to the immune system can influence the resulting immune response. This compound conjugates, through their structure, allow for controlled presentation of the DNP hapten. The carrier molecule to which DNP is conjugated significantly impacts the immune response, a phenomenon known as the "carrier effect" scispace.comscispace.com. Presenting DNP on different carriers can influence the magnitude and nature of the antibody response and even induce tolerance under certain conditions scispace.comscispace.comnih.gov. Haptenation of proteins can impart a hapten-focused immunogenicity, influencing T cell responses pnas.org. DNP has also been used as a hapten in studies exploring the induction of immune reactions in tumor models, suggesting its potential in modulating anti-tumor immunity through the presentation of modified tumor antigens fortunejournals.comimmunologyresearchjournal.com. The PEG linker in this compound can affect how the DNP hapten is presented to immune cells, potentially influencing interactions with B cells and T helper cells and subsequently shaping the immune response.

Development of Synthetic Immunomodulators and Antibody-Recruiting Molecules (ARMs)

This compound is relevant in the development of synthetic immunomodulators, particularly Antibody-Recruiting Molecules (ARMs). ARMs are synthetic bifunctional molecules designed to bridge target cells (e.g., cancer cells or pathogens) and endogenous antibodies, thereby directing the immune system to the target ugent.beacs.orgresearchgate.netnih.govgoogle.com. These molecules typically consist of a target-binding moiety and an antibody-binding moiety, connected by a linker researchgate.netresearchgate.net. The DNP group in this compound serves as a common antibody-binding terminus (ABT) in ARM design due to the natural presence of anti-DNP antibodies in a significant portion of the human population ugent.beresearchgate.netresearchgate.net. The PEG4 linker provides a flexible connection between the DNP hapten and the target-binding part of the ARM, which can influence the ARM's interaction with both the target and the antibody. The carboxylic acid group allows for conjugation to various target-binding ligands. For instance, DNP-PEG conjugates have been used in constructs designed to tether epitopes to cell surfaces, recruiting endogenous antibodies and potentially leading to immune-mediated cell destruction google.com. Studies comparing different haptens in synthetic bifunctional molecules have evaluated their ability to recruit natural antibodies from human serum and direct serum-dependent cytotoxicity nih.govacs.orgfigshare.com.

Mechanistic Investigations and Molecular Interaction Studies with Dnp Peg4 Ch2 Acid Conjugates

Probing Molecular Recognition Events through DNP-Tagged Constructs

DNP-tagged constructs, potentially incorporating the DNP-PEG4-CH2 acid structure through amide coupling to amine-containing molecules, are instrumental in studying molecular recognition events. The dinitrophenyl group acts as a hapten, allowing detection and capture by anti-DNP antibodies uni.lunih.govstlacs.org. This specific interaction forms the basis for various assays designed to investigate binding affinities and kinetics between a DNP-labeled molecule and its binding partner, which could be another protein, a nucleic acid, or a small molecule.

The small size of the DNP motif is advantageous as it minimizes steric hindrance that might interfere with the natural interaction between the labeled molecule and its target nih.gov. When this compound is conjugated to a biomolecule, the PEG4 linker further contributes to minimizing steric effects by providing a flexible spacer between the DNP tag and the biomolecule. This allows the DNP tag to be accessible for recognition by anti-DNP antibodies or other DNP-binding entities without significantly disrupting the native conformation or binding interface of the biomolecule.

Studies involving DNP-labeled amino acids and peptides have demonstrated the utility of the DNP tag in measuring interactions with anti-DNP antibodies, showcasing the ability to detect the binding of small analytes to larger molecules like antibodies uni.lu. While these examples may use different DNP-linker constructs, the principle is directly applicable to conjugates formed with this compound, where the carboxylic acid is coupled to an amine on the molecule of interest. Such DNP-tagged molecules can be employed in techniques like surface plasmon resonance (SPR) or related protein interaction analysis platforms to monitor binding events in real-time by flowing the DNP-labeled conjugate over a surface immobilized with the binding partner, or vice versa uni.lu.

Furthermore, the DNP group's electronic properties can be exploited in certain recognition contexts. For instance, DNP has been used as a recognition element in molecularly imprinted polymers designed for sensing nitroaromatic compounds, highlighting its specific interactions with complementary structures medkoo.com. While this application differs from biomolecular recognition by antibodies, it underscores the chemical basis for DNP-mediated recognition.

Facilitation of Studies on Enzyme Kinetics and Protein-Ligand Interactions

This compound conjugates can facilitate studies on enzyme kinetics and protein-ligand interactions by serving as probes or components in assay systems. The ability to conjugate this compound to peptides, proteins, or other molecules containing primary amines allows for the creation of labeled substrates, inhibitors, or ligands.

In the context of protein-ligand interactions, DNP-labeled ligands can be used in binding assays. The interaction between a protein and a DNP-tagged ligand can be monitored, for example, by using anti-DNP antibodies for detection or capture. This approach is particularly useful when the ligand itself does not possess an easily detectable handle. The PEG4 linker in this compound conjugates helps maintain the solubility of the labeled ligand in aqueous buffers, which is crucial for biological interaction studies bioglyco.comhuggingface.coscbt.com.

Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions and enzyme kinetics with enhanced sensitivity researchgate.netarctomsci.comwikipedia.org. While this compound itself is not a typical polarizing agent, conjugates incorporating paramagnetic species linked via a PEG linker can be designed for targeted DNP applications sigmaaldrich.comaatbio.combroadpharm.comresearchgate.net. In such scenarios, the this compound structure could potentially serve as a component of a more complex linker system attaching a paramagnetic polarizing agent to a protein or ligand, thereby localizing the source of polarization enhancement to the vicinity of the interaction site. This targeted approach allows for the selective study of residues involved in binding or catalysis sigmaaldrich.comresearchgate.net.

Studies employing DNP-enhanced NMR have been successfully applied to investigate enzyme activity and kinetics, as well as protein-ligand binding events researchgate.netwikipedia.org. By using hyperpolarized substrates or ligands, significant signal enhancements can be achieved, enabling the study of these interactions at lower concentrations or with greater temporal resolution than traditional NMR methods researchgate.netwikipedia.org. While the direct use of this compound as a hyperpolarized substrate or ligand is not explicitly detailed in the provided results, its potential for conjugation to molecules involved in enzymatic reactions or ligand binding positions it as a valuable building block for creating probes amenable to DNP-enhanced NMR studies. The carboxylic acid group allows coupling to amine-containing enzyme substrates or ligands, creating a DNP-tagged molecule whose fate or interaction can be tracked.

Advanced Structural and Conformational Probing via Conjugation Strategies

Conjugation strategies utilizing this compound can contribute to advanced structural and conformational probing of biomolecules, particularly when combined with techniques like targeted DNP-enhanced solid-state NMR. In targeted DNP, a paramagnetic polarizing agent is site-specifically introduced into a biomolecular system to enhance the NMR signals of nearby nuclei sigmaaldrich.comaatbio.combroadpharm.comresearchgate.net. This provides localized structural and dynamic information.

While the DNP group in this compound is typically used as a detection or affinity tag rather than a paramagnetic polarizing agent for DNP-NMR (which usually involves stable radicals like nitroxides or trityls aatbio.combroadpharm.comnih.gov), the PEG4-CH2 acid part of the molecule can serve as a versatile linker for attaching various probes, including paramagnetic tags, to biomolecules. By conjugating this compound to a specific site on a protein or other biomolecule via its carboxylic acid group (reacting with an amine), and then potentially further modifying the DNP end or using it in conjunction with other labeling strategies, researchers can precisely position a probe relative to the biomolecule's structure.

The PEG4 linker's flexibility and length are critical in structural studies. It acts as a spacer, influencing the distance and mobility of the attached probe relative to the conjugation site. This is particularly relevant in DNP-NMR, where the efficiency of polarization transfer is distance-dependent. By varying the length and composition of the linker (though in this specific case, the focus is on PEG4), researchers can control the spatial distribution of the paramagnetic center, thereby influencing which parts of the biomolecule's structure are preferentially enhanced and observed by NMR. This allows for targeted structural interrogation of specific regions, such as active sites, binding interfaces, or conformational change regions sigmaaldrich.comresearchgate.net.

Furthermore, studies involving the stability of maleimide-thiol conjugates have utilized DNP-PEG4-Cys, demonstrating the use of DNP-PEG constructs in investigating the chemical behavior and stability of conjugated systems. While this compound has a different reactive group (carboxylic acid vs. thiol), this example illustrates how DNP-PEG molecules can be incorporated into conjugates to study their properties, which can indirectly inform structural studies by ensuring the integrity of the labeled construct.

In essence, this compound, through its ability to be conjugated to biomolecules, provides a handle for introducing labels or linkers that are crucial for advanced structural and conformational studies, particularly those leveraging the sensitivity enhancement offered by targeted DNP-NMR. The precise placement of the this compound derived linker allows for controlled positioning of probes, enabling detailed structural and dynamic analysis of biomolecular systems.

Emerging Research Frontiers and Future Directions for Dnp Peg4 Ch2 Acid

Integration into Multifunctional Bioconjugates for Advanced Chemical Biology Research

DNP-PEG4-CH2 acid is a valuable component for creating multifunctional bioconjugates, which are essential tools in chemical biology research. The compound's ability to form stable amide bonds with primary amines allows for its conjugation to a wide range of biomolecules, including peptides and proteins broadpharm.combroadpharm.com. The PEG linker provides solubility and flexibility, which are beneficial properties for bioconjugates in aqueous biological environments researchgate.net.

The DNP moiety itself can serve as a hapten, capable of binding to anti-DNP antibodies umons.ac.begoogle.com. This property can be exploited to create bioconjugates that can be targeted by antibodies, enabling various applications such as targeted delivery or detection. For instance, conjugating this compound to a peptide or protein could create a bioconjugate that can be recognized and bound by anti-DNP antibodies, potentially facilitating targeted delivery to specific cells or tissues expressing a target protein when the bioconjugate also incorporates a targeting ligand google.com.

Research in this area could involve synthesizing complex bioconjugates where this compound acts as a linker between a biomolecule (e.g., a peptide, protein, or nucleic acid) and another functional moiety. This could include developing antibody-recruiting molecules umons.ac.be, probes for studying molecular interactions, or components for constructing targeted drug delivery systems researchgate.net. The hydrophilic nature imparted by the PEG spacer is particularly advantageous for bioconjugates intended for in vivo applications, as it can improve pharmacokinetics and reduce aggregation researchgate.net.

Innovative Applications in Material Science and Surface Functionalization (e.g., Polymeric Coatings)

The chemical structure of this compound makes it suitable for innovative applications in material science, particularly in surface functionalization and the modification of polymeric coatings. Surface functionalization is a critical process for tailoring the properties of materials for specific applications, such as improving wettability, adhesion, or biocompatibility mdpi.commdpi.com.

The carboxylic acid group of this compound can be used to covalently attach the molecule to surfaces containing amine groups or to incorporate it into polymers throughamide bond formation. This allows for the introduction of the DNP group and the PEG chain onto material surfaces or within polymer matrices. The PEG component can provide a hydrophilic layer, which can reduce non-specific protein adsorption and enhance biocompatibility, a desirable property for biomaterials and medical devices mdpi.com.

While specific examples of this compound in polymeric coatings were not extensively detailed in the search results, the broader concept of functionalizing polymer coatings with specific groups to achieve desired surface properties is well-established mdpi.comnih.gov. The DNP group could potentially be used to impart specific recognition properties to a surface, enabling the capture or detection of anti-DNP antibodies or other DNP-binding molecules. This could be relevant for developing diagnostic surfaces, affinity chromatography media, or functional coatings for biosensors.

Future research could focus on incorporating this compound into various polymeric materials or using it to functionalize existing surfaces to create materials with tailored interfacial properties for applications in diagnostics, separations, or biocompatible implants.

Computational and In Silico Approaches for Predicting this compound Conjugate Behavior and Optimization

Molecular modeling techniques, such as molecular dynamics simulations, can be used to study the conformation and flexibility of the PEG4 linker and how it influences the presentation and accessibility of the DNP and carboxylic acid groups in a conjugate. This is particularly relevant for bioconjugates, where the linker significantly impacts the interaction with target molecules or antibodies umons.ac.be.

Furthermore, in silico methods can be employed to predict the binding affinity of the DNP group to anti-DNP antibodies or other potential binding partners. This can help in the rational design of bioconjugates with desired targeting properties umons.ac.be. For material science applications, computational modeling could be used to simulate the interaction of this compound functionalized surfaces with proteins or other biological components, aiding in the design of surfaces with improved anti-fouling or biocompatible properties.

Q & A

Q. What statistical approaches are optimal for cross-study comparisons of this compound’s pharmacokinetic data?

  • Methodology : Apply non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations. Use mixed-effects models to account for inter-study variability. Bayesian meta-analysis can pool data from heterogeneous studies. Report results with forest plots and heterogeneity indices (I²) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.